molecular formula C13H13Br2NO3 B13436611 4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol

4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol

货号: B13436611
分子量: 391.05 g/mol
InChI 键: CSCYJNGTIGLHLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

However, the parent compound, Arbidol (umifenovir), is extensively documented. Arbidol’s chemical structure is ethyl-6-bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-indole-3-carboxylate . It is a broad-spectrum antiviral drug developed in Russia and licensed in China and Russia for influenza and other respiratory viruses. Its mechanism involves inhibiting viral fusion with host cell membranes by intercalating into lipid bilayers and stabilizing viral glycoproteins like hemagglutinin (HA) or SARS-CoV-2 spike (S) protein .

Arbidol’s pharmacological properties include:

  • High hydrophobicity, enabling rapid incorporation into membranes .
  • pH-dependent activity, with enhanced membrane interaction in acidic environments (e.g., endosomes) due to protonation .
  • Dual antiviral action: blocking viral entry and post-entry replication stages .

属性

IUPAC Name

ethyl 6-bromo-2-(bromomethyl)-5-hydroxy-1-methylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Br2NO3/c1-3-19-13(18)12-7-4-11(17)8(15)5-9(7)16(2)10(12)6-14/h4-5,17H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCYJNGTIGLHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Br2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of brominating agents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

the synthesis likely involves standard organic chemistry techniques such as bromination and amination under controlled conditions to ensure high purity and yield.

化学反应分析

Types of Reactions

4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include brominating agents, reducing agents, and nucleophiles. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various substituted derivatives.

科学研究应用

4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol is primarily used in scientific research, particularly in the study of antiviral agents. Its applications include:

    Chemistry: Used as a reference compound in the synthesis and analysis of antiviral agents.

    Biology: Studied for its interactions with viral proteins and its potential to inhibit viral replication.

    Medicine: Investigated for its potential use in developing new antiviral drugs.

    Industry: Used in the development and testing of antiviral formulations.

作用机制

The mechanism of action of 4-[(Dedimethylamino)methyl-2-Bromomethyl-Arbidol involves its interaction with viral proteins, leading to the inhibition of viral replication. The compound targets specific molecular pathways involved in the viral life cycle, although detailed studies on its exact mechanism are limited.

相似化合物的比较

Comparison with Similar Compounds

Table 1: Key Antiviral Compounds and Mechanisms

Compound Mechanism of Action Spectrum of Activity Clinical Efficacy (COVID-19) Key Limitations
Arbidol Inhibits viral fusion, stabilizes S protein, blocks endosomal entry Enveloped/non-enveloped viruses (e.g., influenza, SARS-CoV-2) Reduced SARS-CoV-2 infection rate (OR = 0.313) ; shorter fever duration (3 vs. 12 days) Inconsistent efficacy in severe cases
Lopinavir/Ritonavir HIV protease inhibition HIV, SARS-CoV-2 (weak) No significant benefit vs. Arbidol ; higher viral load persistence Poor bioavailability, drug interactions
Favipiravir RNA polymerase inhibitor RNA viruses (e.g., influenza, Ebola) Limited data for COVID-19 Teratogenicity, hepatotoxicity
Chloroquine Endosomal pH elevation, immunomodulation Broad-spectrum (malaria, viruses) Synergistic with Arbidol in vitro Cardiotoxicity, low clinical efficacy

Key Research Findings

Arbidol vs. Lopinavir/Ritonavir

  • In a randomized trial, Arbidol-treated COVID-19 patients showed shorter hospitalization (12.5 vs. 20 days) and faster symptom resolution compared to lopinavir/ritonavir .
  • Viral load clearance at 14 days: 0% with Arbidol vs. 44.1% with lopinavir/ritonavir .

Arbidol vs. Chloroquine

  • Chloroquine enhances Arbidol’s activity by synergistically inhibiting endosomal entry of SARS-CoV-2. Combined use reduced viral replication in vitro .

Broad-Spectrum Activity Arbidol inhibits pH-dependent viruses (e.g., influenza, Coxsackievirus B5) by elevating endosomal pH and blocking fusion . For non-enveloped viruses (e.g., Coxsackievirus B5), Arbidol inhibits adsorption and RNA synthesis (IC₅₀ = 6.62 µg/mL) .

Pharmacokinetic Interactions

  • Co-administration with napabucasin (chemotherapy drug) increases Arbidol’s AUC by 1.85-fold, requiring dose adjustments .

Table 2: In Vitro Antiviral Potency (SARS-CoV-2)

Compound IC₅₀ (µM) Target Stage Reference
Arbidol 10–30 Entry and post-entry
Remdesivir 0.77 RNA replication N/A
Chloroquine 1.13 Endosomal acidification

Critical Analysis of Arbidol’s Clinical Utility

  • Strengths: Prophylactic efficacy: Reduced SARS-CoV-2 infection rates in healthcare workers (OR = 0.313) . Low toxicity: No mutagenic/teratogenic effects; LD₅₀ > 687 mg/kg in mice .
  • Limitations: Variable clinical outcomes: No significant impact on hospitalization rates or severe pneumonia in some studies . Formulation challenges: Poor solubility requires co-crystallization with dicarboxylic acids (e.g., fumarate) for stability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。